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Compound of Interest

Compound Name: 3-Chloro-4-fluoronitrobenzene

Cat. No.: B104753 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3-
chloro-4-fluoronitrobenzene (CAS No: 350-30-1), a key intermediate in the synthesis of

pharmaceuticals and agrochemicals. The following sections detail its Nuclear Magnetic

Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with standardized

experimental protocols for data acquisition.

Molecular Structure and Spectroscopic Overview
3-Chloro-4-fluoronitrobenzene is a substituted aromatic compound with the molecular

formula C₆H₃ClFNO₂ and a molecular weight of 175.54 g/mol .[1][2] Its structure, featuring a

nitro group, a chlorine atom, and a fluorine atom on the benzene ring, gives rise to a distinct

spectroscopic profile. This guide presents an analysis of its ¹H NMR, ¹³C NMR, IR, and MS

data, which are crucial for its identification and characterization in research and development

settings.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the

molecule. Experimental data for 3-chloro-4-fluoronitrobenzene is available in the Spectral

Database for Organic Compounds (SDBS).

¹H NMR Spectroscopy
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The proton NMR spectrum of 3-chloro-4-fluoronitrobenzene is expected to show three

distinct signals in the aromatic region, consistent with its trisubstituted benzene ring structure.

Experimental data indicates that the chemical shifts for these protons range from 7.235 ppm to

8.306 ppm.[3] The predicted assignments are detailed in Table 1.

Table 1: Predicted ¹H NMR Spectroscopic Data for 3-Chloro-4-fluoronitrobenzene

Proton Assignment
Predicted Chemical
Shift (δ, ppm)

Predicted
Multiplicity

Predicted Coupling
Constants (J, Hz)

H-2 ~ 8.2 - 8.3
Doublet of doublets

(dd)

JH2-H6 ≈ 2-3 Hz,

JH2-F ≈ 4-5 Hz

H-5 ~ 7.4 - 7.5
Triplet (t) or Doublet of

doublets (dd)

JH5-H6 ≈ 9 Hz, JH5-F

≈ 8-9 Hz

H-6 ~ 8.0 - 8.1
Doublet of doublets

(dd)

JH6-H5 ≈ 9 Hz, JH6-

H2 ≈ 2-3 Hz

Note: Predicted values are based on typical chemical shifts for substituted nitrobenzenes and

known coupling patterns. Actual values can be found in SDBS No. 18059.

¹³C NMR Spectroscopy
The proton-decoupled ¹³C NMR spectrum is expected to show six distinct signals for the six

carbon atoms of the benzene ring, as they are in unique chemical environments. Experimental

data shows these signals appear in the range of 117.00 ppm to 164.59 ppm.[3] The predicted

assignments are provided in Table 2.

Table 2: Predicted ¹³C NMR Spectroscopic Data for 3-Chloro-4-fluoronitrobenzene
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Carbon Assignment Predicted Chemical Shift (δ, ppm)

C-1 (C-NO₂) ~ 148 - 152

C-2 ~ 122 - 126

C-3 (C-Cl) ~ 120 - 124

C-4 (C-F) ~ 158 - 162 (doublet, due to C-F coupling)

C-5 ~ 118 - 122 (doublet, due to C-F coupling)

C-6 ~ 128 - 132

Note: Predicted values are based on substituent effects on aromatic chemical shifts. Actual

values can be found in SDBS No. 18059.

Infrared (IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in the molecule. The IR

spectrum of 3-chloro-4-fluoronitrobenzene shows characteristic absorption bands for the

nitro group, the aromatic ring, and the carbon-halogen bonds. An experimental spectrum is

available in the NIST Chemistry WebBook and the Spectral Database for Organic Compounds

(SDBS, No. 10089).[4]

Table 3: Characteristic IR Absorption Bands for 3-Chloro-4-fluoronitrobenzene
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Wavenumber
(cm⁻¹)

Intensity Vibrational Mode Functional Group

~ 3100 - 3050 Medium C-H Stretch Aromatic Ring

~ 1600, 1475 Medium-Strong C=C Stretch Aromatic Ring

~ 1530 - 1515 Strong
N=O Asymmetric

Stretch
Nitro Group (NO₂)

~ 1350 - 1335 Strong
N=O Symmetric

Stretch
Nitro Group (NO₂)

~ 1250 - 1200 Strong C-F Stretch Aryl-Fluoride

~ 800 - 750 Strong C-Cl Stretch Aryl-Chloride

~ 900 - 675 Strong
C-H Out-of-Plane

Bend
Aromatic Ring

Mass Spectrometry (MS)
Electron Ionization Mass Spectrometry (EI-MS) is used to determine the molecular weight and

fragmentation pattern of the compound. The mass spectrum is available in the NIST Chemistry

WebBook. The molecular ion peak [M]⁺˙ is observed at m/z 175. A characteristic [M+2]⁺˙ peak

with an intensity of approximately one-third of the molecular ion peak is also present,

confirming the presence of a single chlorine atom.

Table 4: Major Peaks in the Electron Ionization Mass Spectrum of 3-Chloro-4-
fluoronitrobenzene
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m/z Relative Intensity (%) Proposed Fragment

177 ~30 [M+2]⁺˙ Isotope Peak

175 ~95 [M]⁺˙ Molecular Ion

145 ~10 [M - NO]⁺

129 ~100 [M - NO₂]⁺

94 ~40 [C₅H₂FCl]⁺

75 ~55 [C₆H₃]⁺

Note: Relative intensities are estimated from the NIST WebBook spectrum.

Experimental Protocols
The following are detailed methodologies for the acquisition of the spectroscopic data

presented.

NMR Spectroscopy Protocol
Sample Preparation: Approximately 10-20 mg of solid 3-chloro-4-fluoronitrobenzene is

accurately weighed and dissolved in ~0.7 mL of a deuterated solvent (e.g.,

deuterochloroform, CDCl₃) within a clean, dry NMR tube. A small amount of

tetramethylsilane (TMS) is added as an internal standard (0 ppm).

Instrumentation: A high-resolution Fourier Transform NMR (FT-NMR) spectrometer, operating

at a field strength of 300 MHz or higher for ¹H NMR, is used.

¹H NMR Acquisition: The spectrometer is tuned and shimmed to the sample. A standard one-

pulse sequence is used to acquire the ¹H spectrum. Key parameters include a spectral width

of approximately 15 ppm, a relaxation delay of 2-5 seconds, and an acquisition time of 2-4

seconds. Typically, 16 to 64 scans are co-added to improve the signal-to-noise ratio.

¹³C NMR Acquisition: A proton-decoupled pulse sequence (e.g., zgpg30) is used to acquire

the ¹³C spectrum. A wider spectral width (~250 ppm) is used. Due to the low natural
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abundance of ¹³C, a larger number of scans (typically 1024 or more) and a longer relaxation

delay may be required.

Data Processing: The acquired Free Induction Decay (FID) is processed using an

exponential window function followed by a Fourier transform. The resulting spectrum is

phase-corrected and baseline-corrected. Chemical shifts are referenced to the TMS signal at

0 ppm.

FT-IR Spectroscopy Protocol
Sample Preparation (Solid Film): A small amount (2-5 mg) of solid 3-chloro-4-
fluoronitrobenzene is dissolved in a few drops of a volatile solvent (e.g., dichloromethane

or acetone).[4]

Film Deposition: One or two drops of the resulting solution are applied to the surface of a

clean, dry infrared-transparent salt plate (e.g., NaCl or KBr). The solvent is allowed to

evaporate completely in a fume hood, leaving a thin, solid film of the analyte on the plate.

Instrumentation: A Fourier Transform Infrared (FT-IR) spectrometer is used for analysis. A

background spectrum of the clean, empty sample compartment is recorded first.

Data Acquisition: The salt plate with the sample film is placed in the spectrometer's sample

holder. The spectrum is typically recorded over the range of 4000 to 400 cm⁻¹, with a

resolution of 4 cm⁻¹. Multiple scans (e.g., 16-32) are averaged to enhance the signal-to-

noise ratio.

Data Processing: The sample spectrum is ratioed against the background spectrum to

produce the final transmittance or absorbance spectrum.

Electron Ionization Mass Spectrometry (EI-MS) Protocol
Sample Introduction: A few micrograms of the sample are introduced into the ion source of

the mass spectrometer, typically via a direct insertion probe for solid samples or after

separation by Gas Chromatography (GC-MS). The sample is volatilized by heating under

high vacuum.
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Ionization: In the ion source, the gaseous sample molecules are bombarded with a beam of

high-energy electrons (typically 70 eV). This causes the molecules to ionize, forming a

molecular ion (M⁺˙) and various fragment ions.

Mass Analysis: The positively charged ions are accelerated into a mass analyzer (e.g., a

quadrupole or time-of-flight analyzer). The analyzer separates the ions based on their mass-

to-charge (m/z) ratio.

Detection: An electron multiplier or similar detector records the abundance of ions at each

m/z value.

Data Processing: The detector signal is converted into a mass spectrum, which is a plot of

relative ion abundance versus m/z. The most intense peak in the spectrum is designated as

the base peak and assigned a relative intensity of 100%.

Visualization of Experimental Workflow
The logical flow for the complete spectroscopic characterization of a solid organic compound

like 3-chloro-4-fluoronitrobenzene is depicted below.
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Caption: Workflow for Spectroscopic Analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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